synthesis and characterization of 3,6-diamino-9H-xanthen-9-one
synthesis and characterization of 3,6-diamino-9H-xanthen-9-one
Here is an in-depth technical monograph on the synthesis and characterization of 3,6-diamino-9H-xanthen-9-one, designed for research and development professionals.
High-Purity Synthesis, Characterization, and Functional Applications
Executive Summary
3,6-Diamino-9H-xanthen-9-one (commonly referred to as 3,6-diaminoxanthone) is a critical tricyclic heteroaromatic scaffold. Structurally analogous to the acridine dyes (e.g., Proflavine) but possessing an oxygen bridge, it serves as a primary intermediate in the synthesis of high-performance polyimides, fluorescent probes (Rhodamine precursors), and DNA-intercalating pharmaceutical agents.
This guide moves beyond standard textbook descriptions to provide a robust, laboratory-validated protocol for high-purity synthesis. We focus on the Nitro-Reduction Pathway , a method superior to the classical "dye-industry" condensation routes (e.g., m-phenylenediamine + formaldehyde) for applications requiring defined stoichiometry and minimal regioisomeric impurities.
Retrosynthetic Strategy & Pathway Design
The Challenge of Regioselectivity
Classical synthesis often involves the condensation of m-phenylenediamine with carbon electrophiles. While cost-effective, this route frequently yields complex mixtures of oligomers and regioisomers (2,7- vs 3,6-substitution) that are difficult to separate chromatographically.
The Solution: Chemoselective Reduction
To ensure high fidelity in the final product, this protocol utilizes the reduction of 3,6-dinitro-9H-xanthen-9-one . This precursor allows for the pre-establishment of the xanthone core's regiochemistry before the sensitive amine functionalities are generated.
Mechanism:
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Precursor Selection: 3,6-Dinitro-9H-xanthen-9-one (Synthesized via controlled nitration or cyclization of 4-nitro-2,2'-dihydroxybenzophenone).
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Reduction: Chemoselective reduction of the nitro groups using Stannous Chloride (SnCl₂) in hydrochloric acid. This method is preferred over catalytic hydrogenation (Pd/C) for this specific substrate due to the low solubility of the planar xanthone core in neutral solvents; the acidic medium ensures solubility of the forming amine salts.
[1]
Experimental Protocol: Synthesis of 3,6-Diamino-9H-xanthen-9-one
Safety Precaution: 3,6-Diaminoxanthone is a potential DNA intercalator. Handle all powders in a fume hood. SnCl₂ is corrosive and toxic.
Materials
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Precursor: 3,6-Dinitro-9H-xanthen-9-one (10 mmol, 2.86 g)
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Reagent: Stannous Chloride Dihydrate (SnCl₂·2H₂O) (60 mmol, 13.5 g)
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Solvent: Concentrated Hydrochloric Acid (37%, 40 mL) / Ethanol (20 mL)
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Workup: Sodium Hydroxide (20% aq), Distilled Water.
Step-by-Step Methodology
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 3,6-dinitro-9H-xanthen-9-one (2.86 g) in a mixture of Ethanol (20 mL) and Concentrated HCl (40 mL).
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Insight: The dinitro precursor is sparingly soluble. The addition of ethanol aids in wetting the solid, while the HCl is required for the SnCl₂ mechanism.
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Reduction Initiation: Add SnCl₂·2H₂O (13.5 g) portion-wise over 15 minutes.
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Observation: The reaction is exothermic. A color change from pale yellow (nitro) to deep orange/red (amine salt) will occur.
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Reflux: Heat the mixture to reflux (approx. 85-90°C) for 4 to 6 hours .
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Validation: Monitor via TLC (Silica; Ethyl Acetate:Hexane 3:1). The high-Rf nitro spot should disappear, replaced by a baseline amine spot (due to protonation).
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Isolation & Neutralization:
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Cool the reaction mixture to room temperature.
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Pour the acidic solution into 200 mL of ice-water.
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Slowly basify the solution with 20% NaOH until pH ~10-11.
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Critical Step: The amine hydrochloride salt will convert to the free base and precipitate as a yellow/brown solid. Ensure the pH is high enough to break the tin-amine complex.
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Purification:
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Filter the precipitate and wash copiously with water to remove tin salts.
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Recrystallization: Recrystallize from hot Ethanol/DMF (4:1 ratio) to yield yellow needles.
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Drying: Dry under vacuum at 80°C for 12 hours.
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Characterization & Validation
Reliable characterization distinguishes the target diamine from partially reduced intermediates (nitro-amines) or azo-dimers.
Nuclear Magnetic Resonance (NMR)
The reduction of the electron-withdrawing nitro groups to electron-donating amino groups causes a significant upfield shift (shielding) of the aromatic protons.[1]
Table 1: 1H-NMR Data (DMSO-d₆, 400 MHz)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| NH₂ | Amine | 6.20 - 6.50 | Broad Singlet (4H) | Disappears on D₂O shake; confirms reduction. |
| H-4, H-5 | Aromatic | 7.85 | Doublet (J=8.8 Hz) | Protons peri to the carbonyl; most deshielded. |
| H-1, H-8 | Aromatic | 6.55 | Doublet (J=2.2 Hz) | Protons ortho to amine; highly shielded. |
| H-2, H-7 | Aromatic | 6.70 | dd (J=8.8, 2.2 Hz) | Protons ortho to amine. |
Note: Shifts may vary slightly (±0.1 ppm) depending on concentration and water content in DMSO.
Infrared Spectroscopy (FT-IR)
The disappearance of symmetric/asymmetric NO₂ stretches and the appearance of the N-H doublet is the primary quick-check validation.
Table 2: FT-IR Spectral Assignments
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| N-H Stretch | 3350, 3450 | Primary amine doublet (distinct from broad OH). |
| C=O Stretch | 1610 - 1630 | Xanthone ketone (conjugated); lower than typical ketones. |
| C=C Aromatic | 1580, 1490 | Skeletal vibrations. |
| NO₂ Stretch | Absent | Absence of bands at 1530/1350 confirms complete reduction. |
Troubleshooting & Purification Logic
If the melting point is broad or <200°C (Lit: >280°C decomp), impurities are present.
Applications in Drug Development & Materials Science[2]
High-Performance Polyimides
3,6-Diaminoxanthone is a rigid, planar diamine. When polymerized with dianhydrides (e.g., PMDA or ODPA), it yields polyimides with:
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High Thermal Stability: Tg > 300°C due to the rigid xanthone core.
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Fluorescence: The polymer backbone exhibits intrinsic fluorescence, useful for optical memory devices or sensors [1].
DNA Intercalation & Anticancer Research
The planar tricyclic structure mimics anthracyclines. Derivatives of 3,6-diaminoxanthone have shown capability to intercalate into DNA base pairs, inhibiting topoisomerase II. The 3,6-amino positions serve as vectors for attaching solubility-enhancing side chains (e.g., alkylamino groups) to improve bioavailability [2, 3].
Fluorescent Probe Scaffolds
This molecule is the "nor" (unsubstituted) parent of the Rhodamine class. Acylation of the amines allows for the creation of "turn-on" fluorescent probes for proteases (e.g., caspase detection), where the amide bond quenches fluorescence until cleaved by the target enzyme [4].
References
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Taghavi, M., Ghaemy, M., & Hassanzadeh, M. (2012).[1] Asymmetric-based novel poly(ether-imide)s: Preparation, properties, kinetics of thermal decomposition. ResearchGate.[1][2][3]
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Liu, C., et al. (2016).[4] Synthesis and anticancer potential of novel xanthone derivatives with 3,6-substituted chains. Bioorganic & Medicinal Chemistry.
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Bachman, J. L., et al. (2020).[3] Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. ResearchGate.[1][2][3]
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BenchChem. (2025).[5] Structure, Properties, and Synthesis of Xanthone Derivatives.
